1-(Methylsulfonyl)-3-nitrobenzene
Overview
Description
1-(Methylsulfonyl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methylsulfonyl)benzene. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the benzene ring. The reaction is carried out under controlled temperatures to prevent over-nitration and ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group is further oxidized to a sulfone group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(Methylsulfonyl)-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-(Methylsulfonyl)-3-sulfonebenzene.
Scientific Research Applications
1-(Methylsulfonyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-3-nitrobenzene and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial effects. The methylsulfonyl group can also modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
1-(Methylsulfonyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
1-(Methylsulfonyl)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position.
1-(Methylsulfonyl)-3-aminobenzene: A reduction product of 1-(methylsulfonyl)-3-nitrobenzene.
Uniqueness: this compound is unique due to the specific positioning of the nitro and methylsulfonyl groups, which influences its chemical reactivity and potential applications. The meta position of the nitro group relative to the methylsulfonyl group provides distinct electronic and steric properties compared to its ortho and para analogs.
Properties
IUPAC Name |
1-methylsulfonyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJMAAWQEAOBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183909 | |
Record name | Sulfone, methyl m-nitrophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-32-1 | |
Record name | 1-(Methylsulfonyl)-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2976-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, methyl m-nitrophenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfone, methyl m-nitrophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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